2'-氧代他达拉非

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

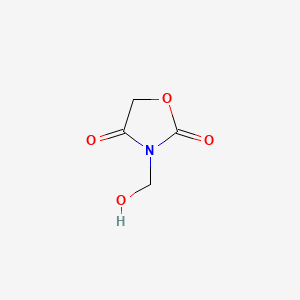

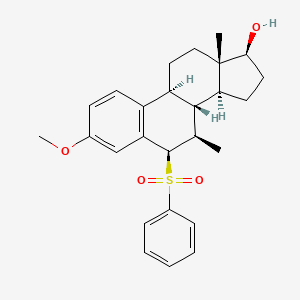

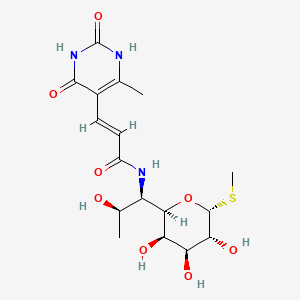

Tadalafil dioxolone, also known as Tadalafil dioxolone, is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.

BenchChem offers high-quality Tadalafil dioxolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tadalafil dioxolone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

勃起功能障碍的治疗

他达拉非被广泛用于治疗勃起功能障碍 (ED)。 一项荟萃分析评估了每日他达拉非与按需他达拉非在至少 24 周的长期治疗后治疗 ED 男性的有效性和安全性 . 分析发现,每日他达拉非在治疗 ED 至少 24 周后,在国际勃起功能指数 - 勃起功能 (IIEF-EF)、SEP2 和 SEP3 方面比按需他达拉非有更大的改善 .

勃起功能障碍的联合治疗

对治疗勃起功能障碍 (ED) 的联合治疗与单一疗法进行了比较。 作者发现,联合使用磷酸二酯酶 5 型 (PDE5) 抑制剂和其他公认的治疗方法(包括他达拉非)的联合治疗与国际勃起功能指数 (IIEF) 评分衡量的症状的统计学显着改善相关,没有增加不良反应 .

皮肤渗透增强

与对照局部悬浮液相比,优化后的负载他达拉非的超微囊体显示出皮肤渗透的显着增强,最高可达 5.5 倍 . 负载他达拉非的超微囊体显示出比负载西地那非和伐地那非的超微囊体更好的皮肤渗透性 .

4. 炎症和认知功能的治疗 他达拉非治疗改善了患有下尿路症状和勃起功能障碍 (BPH/ LUTS-ED) 患者的炎症、认知功能和错配负性。 与对照组相比,BPH/LUTS-ED 患者表现出增加的 CD4+CD28− 自反应性 T 细胞和更高水平的促炎性白介素 IL-6、IL-17 和 IL-18 . 他达拉非治疗后,炎症、心理测量和脑电生理参数恢复正常 .

吸附实验

作用机制

Target of Action

The primary target of 2’-Oxo Tadalafil, also known as Tadalafil Dioxolone, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a molecule that is involved in the regulation of blood flow in certain parts of the body .

Mode of Action

2’-Oxo Tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an increase in cGMP levels, which in turn triggers a series of biochemical events leading to the relaxation of smooth muscle cells. This relaxation allows for increased blood flow, which is particularly relevant in the treatment of conditions like erectile

生化分析

Biochemical Properties

2’-Oxo Tadalafil interacts with various enzymes and proteins in biochemical reactions. As a derivative of Tadalafil, it is expected to share similar biochemical properties. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and/or cyclic adenosine monophosphate (cAMP) . The inhibition of PDE5 by 2’-Oxo Tadalafil could potentially lead to an increase in cGMP and cAMP levels, affecting various biochemical pathways.

Cellular Effects

The cellular effects of 2’-Oxo Tadalafil are yet to be fully elucidated. Studies on Tadalafil have shown that it can influence cell function. For instance, Tadalafil has been shown to modulate aromatase activity and androgen receptor expression in human osteoblastic cells . It is plausible that 2’-Oxo Tadalafil may exert similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Oxo Tadalafil is likely to be similar to that of Tadalafil. Tadalafil exerts its effects at the molecular level by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP and cAMP . This can lead to various downstream effects, including smooth muscle relaxation and vasodilation .

Temporal Effects in Laboratory Settings

Studies on Tadalafil have shown that it has a long duration of action, up to 36 hours . This suggests that 2’-Oxo Tadalafil may also exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies on Tadalafil have shown that it can exert protective effects in various animal models of cardiomyopathy

Metabolic Pathways

Tadalafil is known to influence the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) axis, which plays a significant role in various metabolic processes .

Transport and Distribution

Studies on Tadalafil have shown that it is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . This suggests that 2’-Oxo Tadalafil may also be rapidly transported and distributed within cells and tissues.

Subcellular Localization

Pde5, the enzyme that Tadalafil inhibits, is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . This suggests that 2’-Oxo Tadalafil may also localize to these areas within cells.

属性

IUPAC Name |

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNUEJPRUVNTD-FOIQADDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-17-2 |

Source

|

| Record name | Tadalafil dioxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

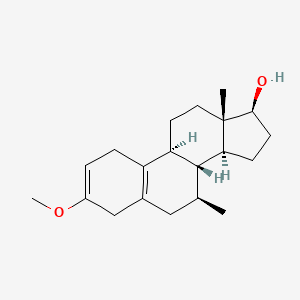

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)

![1,2,3-Butanetriol,4-(2-pyridinylamino)-,[S-(R*,R*)]-(9CI)](/img/new.no-structure.jpg)

![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)